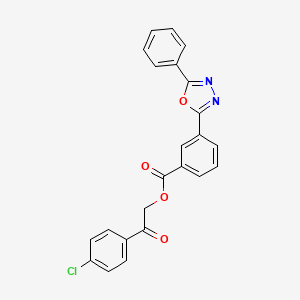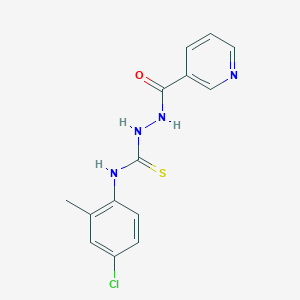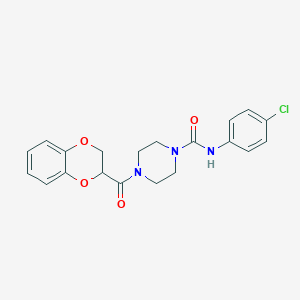
2-Acetyl-1-benzothiophen-3-yl 2-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-1-benzothiophen-3-yl 2-iodobenzoate is a complex organic compound that belongs to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-1-benzothiophen-3-yl 2-iodobenzoate typically involves the reaction of 2-acetyl-1-benzothiophene with 2-iodobenzoic acid. This reaction is usually carried out under mild conditions using a suitable solvent such as dichloromethane or acetonitrile. The reaction may be catalyzed by a base such as triethylamine or pyridine to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-1-benzothiophen-3-yl 2-iodobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The iodine atom in the benzoate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the iodine atom.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-Acetyl-1-benzothiophen-3-yl 2-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 2-Acetyl-1-benzothiophen-3-yl 2-iodobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Acetyl-1-benzothiophen-3-yl 4-iodobenzoate
- 2-Acetyl-1-benzothiophen-3-yl benzoate
- 2-Acetyl-1-benzothiophen-3-yl 2-bromobenzoate
Uniqueness
2-Acetyl-1-benzothiophen-3-yl 2-iodobenzoate is unique due to the presence of both the acetyl and iodobenzoate groups, which confer specific chemical reactivity and biological activity. The iodine atom in the benzoate moiety allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C17H11IO3S |
|---|---|
Molecular Weight |
422.2 g/mol |
IUPAC Name |
(2-acetyl-1-benzothiophen-3-yl) 2-iodobenzoate |
InChI |
InChI=1S/C17H11IO3S/c1-10(19)16-15(12-7-3-5-9-14(12)22-16)21-17(20)11-6-2-4-8-13(11)18/h2-9H,1H3 |
InChI Key |
HVKXKGZTUFBSNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2S1)OC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(2,6-dichlorophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10862900.png)
![4-[14-(3-Pyridyl)-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]aniline](/img/structure/B10862903.png)
![N-[4-({4-[(E)-2-(3-nitrophenyl)ethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]hexanamide](/img/structure/B10862905.png)
![(E)-N-{[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-phenylmethanimine](/img/structure/B10862907.png)

![N-(4-chlorophenyl)-4-[2-({[4-(2-furyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinecarboxamide](/img/structure/B10862913.png)
![4-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-6-fluoroquinolin-2-ol](/img/structure/B10862922.png)


![3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B10862950.png)
![methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(3-methylpyridin-2-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10862953.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10862963.png)
![(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10862969.png)
![2-{2-[7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10862974.png)
